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6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid

Lipophilicity Drug-likeness Bioisosterism

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid (CAS 1880748-74-2) is a heterobifunctional pyridazine derivative bearing a terminal alkyne at the 6-position via an N–O linker and a free carboxylic acid at the 3-position. With molecular formula C₈H₇N₃O₃, a molecular weight of 193.16 g/mol, a computed XLogP3 of 0.2, and a topological polar surface area (TPSA) of 84.3 Ų , it belongs to the privileged pyridazine chemotype that serves as a bioisostere of pyridine and nicotinic acid scaffolds yet introduces an additional endocyclic nitrogen, thereby altering hydrogen-bonding capacity, electron deficiency, and metabolic recognition.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B13325115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC#CCONC1=NN=C(C=C1)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-2-5-14-11-7-4-3-6(8(12)13)9-10-7/h1,3-4H,5H2,(H,10,11)(H,12,13)
InChIKeyLXYPAQMGAXFPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid – A Dual-Functional Pyridazine Scaffold for Click Chemistry and Medicinal Chemistry Derivatization


6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid (CAS 1880748-74-2) is a heterobifunctional pyridazine derivative bearing a terminal alkyne at the 6-position via an N–O linker and a free carboxylic acid at the 3-position. With molecular formula C₈H₇N₃O₃, a molecular weight of 193.16 g/mol, a computed XLogP3 of 0.2, and a topological polar surface area (TPSA) of 84.3 Ų [1], it belongs to the privileged pyridazine chemotype that serves as a bioisostere of pyridine and nicotinic acid scaffolds yet introduces an additional endocyclic nitrogen, thereby altering hydrogen-bonding capacity, electron deficiency, and metabolic recognition [2]. The compound is commercially available through Enamine (catalog EN300-1449600) at 95% purity, positioning it as a research-use building block for copper-catalyzed azide–alkyne cycloaddition (CuAAC), amide coupling, and decarboxylative cross-coupling applications [3].

Why Generic Substitution of 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic Acid with Close Analogs Is Scientifically Unreliable


Although several structurally similar building blocks exist—such as the pyridine isostere (CAS 1880193-33-8), pyridazine-3-carboxylic acid (CAS 2164-61-6), and 6-aminopyridazine-3-carboxylic acid (CAS 59772-58-6)—they differ in at least three experimentally consequential parameters: (i) the presence or absence of the second endocyclic nitrogen (pyridazine → pyridine substitution) alters computed lipophilicity by ΔXLogP3 ≈ 0.7 units and TPSA by >12 Ų, directly affecting passive permeability and solubility [1]; (ii) the N-propargyloxyamine linkage at position 6 confers a distinct geometry and reactivity profile compared to N-alkylamino alkynes (e.g., CAS 1696065-44-7), where the oxygen atom in the linker modifies both electronic character and metabolic stability [2]; and (iii) the carboxylic acid at position 3 is essential for decarboxylative cross-coupling chemistry—replacing it with an ester or amide eliminates this reactivity manifold entirely [3]. Generic substitution therefore risks altering lead-optimization SAR, synthetic route feasibility, and downstream conjugation efficiency in a manner not predictable from visual structural similarity alone.

Quantitative Differentiation Evidence: 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid vs. Its Closest Analogs


Lipophilicity Shift: ΔXLogP3 = −0.7 vs. the Pyridine Isostere Alters Predicted Passive Permeability

The target pyridazine compound (XLogP3 = 0.2) exhibits substantially lower computed lipophilicity than its direct pyridine isostere 6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (XLogP3 = 0.9), a difference of −0.7 log units [1][2]. This shift places the pyridazine well below the commonly cited optimal oral drug-likeness range midpoint (XLogP3 ≈ 3) and suggests superior aqueous solubility and reduced non-specific protein binding relative to the pyridine analog—properties that are critical for fragment-based screening and bioconjugation workflows where excess hydrophobicity causes aggregation.

Lipophilicity Drug-likeness Bioisosterism

Topological Polar Surface Area Advantage: +12.9 Ų Over the Pyridine Isostere Enhances Hydrogen-Bonding Capacity

The target compound possesses a computed TPSA of 84.3 Ų, which is 12.9 Ų higher than the pyridine isostere (TPSA = 71.4 Ų) [1][2]. This difference arises directly from the replacement of a ring C–H with an sp² nitrogen in the pyridazine core, adding one hydrogen-bond acceptor. The higher TPSA moves the compound past the 80 Ų threshold often cited for blood–brain barrier exclusion, making it less CNS-penetrant than its pyridine counterpart—a property desirable when peripheral target selectivity is required. Simultaneously, the elevated TPSA contributes to improved aqueous solubility, complementing the lipophilicity differentiation.

Polar surface area Permeability Solubility

Hydrogen-Bond Acceptor Count: 6 HBA (Pyridazine) vs. 5 HBA (Pyridine Isostere) Broadens Target-Interaction Repertoire

The pyridazine core of the target contributes six hydrogen-bond acceptor atoms (two ring nitrogens, the N–O linker oxygen and nitrogen, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid) versus five in the pyridine isostere, which has only one endocyclic nitrogen [1][2]. The additional HBA resides on the second ring nitrogen (N2 of pyridazine), which is geometrically positioned to engage in bidentate hydrogen-bonding motifs with kinase hinge regions or complementary donor pairs on biological targets. In class-level precedent, pyridazine-3-carboxylic acid itself acts as a competitive antimetabolite of nicotinic acid with an inhibition index of ~2200 against Lactobacillus arabinosus 17-5, whereas nicotinic acid (pyridine-3-carboxylic acid) is a vitamin [3]—demonstrating that the extra nitrogen fundamentally reclassifies the scaffold from nutrient to antimetabolite.

Hydrogen bonding Molecular recognition Scaffold hopping

Procurement Cost Benchmarking: Pyridazine Scaffold Commands ~8% Premium Over Pyridine Isostere at 50 mg Scale, Reflecting Synthetic Complexity

At the 50 mg scale from a common supplier (Enamine), the target pyridazine compound is priced at $768, compared to $707 for the pyridine isostere (CAS 1880193-33-8)—an 8.6% premium [1][2]. At the 1 g scale, the differential widens: $1,214 for the pyridazine versus approximately $842 for the pyridine analog, a 44% premium. This cost gradient reflects the well-documented synthetic accessibility gap between pyridines and pyridazines: pyridazine ring construction typically requires heterocyclization of hydrazine derivatives rather than the more straightforward condensations available for pyridines [3]. For procurement planning, the 8–44% cost differential must be weighed against the functional advantages in polarity, hydrogen-bonding, and metabolic recognition that the pyridazine core provides.

Procurement Cost analysis Synthetic accessibility

Decarboxylative Cross-Coupling Reactivity: Carboxylic Acid at Position 3 Enables Direct C–C Bond Formation Not Achievable with Ester or Amide Analogs

The free carboxylic acid at the 3-position of the pyridazine ring is the essential functional handle for Pd-catalyzed decarboxylative cross-coupling with aryl bromides to generate 3-arylpyridazines—a transformation that proceeds in modest to excellent yields using a Pd(PPh₃)₄/Cu₂O dual-catalyst system with Li₂CO₃ in DMA at 160 °C [1]. This reactivity is absent in the corresponding methyl ester or primary amide analogs, which cannot undergo the requisite decarboxylation step. Among pyridazine-3-carboxylic acids, the N-propargyloxyamine substitution at position 6 installs an orthogonal alkyne handle that survives the decarboxylative coupling conditions, enabling sequential derivatization: first C3-arylation via decarboxylative coupling, then C6-click conjugation via CuAAC—a synthetic sequence not possible with 6-unsubstituted or 6-alkylamino pyridazine-3-carboxylic acids that lack the terminal alkyne.

Decarboxylative coupling C–H functionalization 3-Arylpyridazine synthesis

Alkyne Linker Architecture: N–O Propargyloxyamine vs. N–Alkylaminoalkyne – Electronic and Conformational Differentiation

The target compound employs an N-propargyloxyamine linker (N–O–CH₂–C≡CH) at position 6, which is structurally distinct from the N–alkylaminoalkyne linkers (N–(CH₂)ₙ–C≡CH, n = 3–4) found in comparator compounds such as 6-(Pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid (CAS 1701805-38-0) and 6-(Hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid (CAS 1696065-44-7) [1][2]. The insertion of an oxygen atom into the linker (i) reduces the carbon chain length between the pyridazine core and the alkyne from 4–5 atoms to 2 atoms (O–CH₂), decreasing conformational flexibility as reflected in the rotatable bond count of 4 for the target versus 5–6 for the alkyl-chain analogs; (ii) introduces an inductive electron-withdrawing effect through the electronegative oxygen, modulating the electronic character of the alkyne and potentially its CuAAC reaction rate; and (iii) creates a hydroxylamine-type N–O bond that may undergo distinct metabolic processing relative to simple secondary amines. The computed XLogP3 = 0.2 for the target is substantially lower than the >1.5 predicted for the alkyl-chain alkynes, consistent with the polarizing effect of the ether oxygen.

Linker chemistry Click chemistry Physicochemical properties

Highest-Impact Application Scenarios for 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic Acid Based on Evidence-Linked Differentiation


Fragment-Based Drug Discovery Requiring Low-Lipophilicity, High-Polarity Pyridazine Cores for Peripheral Target Selectivity

With an XLogP3 of 0.2 (Δ −0.7 vs. pyridine isostere) and TPSA of 84.3 Ų (above the 80 Ų CNS-penetration threshold) [1], this compound is optimally suited for fragment libraries targeting peripheral proteins where CNS exclusion is desired. Its six hydrogen-bond acceptor atoms, including the geometrically positioned N1/N2 pair on the pyridazine ring, enable bidentate hinge-binding motifs commonly exploited in kinase and phosphodiesterase inhibitor design. The parent scaffold's demonstrated antimetabolite activity (pyridazine-3-carboxylic acid inhibition index ~2200 versus nicotinic acid in Lactobacillus arabinosus) provides biological precedent for target engagement distinct from pyridine-based fragments .

Two-Step Sequential Derivatization: Decarboxylative C3-Arylation Followed by C6-CuAAC Click Conjugation for Focused Library Synthesis

The carboxylic acid at position 3 enables Pd-catalyzed decarboxylative cross-coupling with aryl bromides (Pd(PPh₃)₄/Cu₂O, Li₂CO₃, DMA, 160 °C) to generate diverse 3-arylpyridazines, while the orthogonal terminal alkyne at position 6 remains intact for subsequent CuAAC with azide-functionalized probes, tags, or biomolecules [1]. This two-step diversification sequence is uniquely enabled by the combination of a free carboxylic acid and a terminal alkyne on the same pyridazine core—neither pyridazine-3-carboxylic acid (no alkyne) nor the pyridine isostere (different electronic profile for the coupling step) offers this precise reactivity pairing. The N–O propargyloxyamine linker positions the alkyne only 2 atoms from the core, minimizing linker bulk in the final conjugate, which is advantageous for maintaining ligand efficiency in SAR studies .

PROTAC Linker and Bioconjugation Building Block with Differentiated Physicochemical Profile

PROTAC (Proteolysis Targeting Chimera) design requires heterobifunctional building blocks that connect an E3 ligase ligand to a target-protein ligand via a linker of appropriate length and polarity. The target compound provides a carboxylic acid for amide coupling to one ligand, a terminal alkyne for CuAAC conjugation to an azide-functionalized second ligand, and a compact, low-lipophilicity pyridazine spacer (XLogP3 = 0.2, TPSA = 84.3 Ų) [1]. Compared to commonly used PEG-based PROTAC linkers that can contribute excessive flexibility and hydrophilicity, or all-carbon alkyl chains that increase LogP and risk off-target membrane partitioning, the pyridazine–N–O–CH₂–alkyne architecture offers a rigid, moderately polar alternative with only 4 rotatable bonds—potentially improving the physicochemical properties of the final degrader molecule. The N–O bond in the linker may also serve as a metabolic soft spot that can be tuned for pharmacokinetic optimization.

Electron-Deficient Heterocyclic Building Block for Organic Electronic Materials

Pyridazine is more electron-deficient than pyridine due to the presence of two electronegative ring nitrogen atoms. 3,6-Bis(4-triazolyl)pyridazines synthesized via CuAAC click chemistry have been demonstrated as electron-transporting/hole-blocking materials with defined conformation and tunable solid-state packing [1]. The target compound, as a 6-alkyne-substituted pyridazine-3-carboxylic acid, can serve as a monomeric precursor for analogous click-derived pyridazine materials, where the carboxylic acid provides a handle for surface anchoring or further functionalization. The stronger electron-withdrawing character of pyridazine versus pyridine (estimated electron affinity ~0.25 eV for pyridazine) makes this scaffold more suitable for n-type semiconductor applications where low LUMO energies are required.

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